5-甲基-2-苯基-2H-1,2,3-三唑-4-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

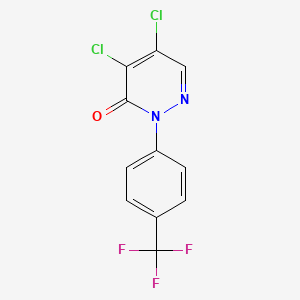

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms within the ring, which can exhibit a variety of biological activities and are often used in medicinal chemistry as scaffolds for drug development 10.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give protected versions of triazole amino acids, which can be used to prepare biologically active compounds . Another method involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide to generate 1-methyl-4-phenyl-1H-1,2,3-triazole, which can be further processed to obtain triazole carboxylic acids10. Additionally, 4-methyl-5-phenyl-(1,2,4)-triazoles have been synthesized and identified as selective inhibitors, showcasing the potential of triazoles in therapeutic applications .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectroscopy. For example, the crystal structure of a triazole-thione derivative was determined using XRD, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure . Similarly, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed by spectroscopic data and single crystal X-ray diffraction .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including the Dimroth rearrangement, which can be influenced by substituents on the triazole ring . The chemistry of these compounds can be complex, with reactions such as fragmentation on electron impact, as observed in mass spectral studies . Additionally, triazoles can be used as templates for the synthesis of other heterocyclic compounds, demonstrating their versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the linear and nonlinear optical susceptibilities of a triazole compound were investigated using theoretical calculations, revealing properties such as negative birefringence and second-order optical susceptibility . These properties are important for applications in materials science, particularly in the development of optical devices.

科学研究应用

合成与化学性质

- 合成技术: 5-甲基-2-苯基-2H-1,2,3-三唑-4-羧酸甲酯通过多种方法合成,包括定向合成和涉及苯乙炔、叠氮化钠和碘甲烷的反应。这些方法突出了起始原料易得性、高立体选择性和良好的总体收率 (Liu et al., 2015)。

- 结构和发光研究: 该化合物已被用于合成和表征 Cd(II) 和 Zn(II) 配合物。观察到原位脱羧反应的有趣现象,有助于理解这些配合物中的发光 (Zhao et al., 2014)。

杂环化学中的应用

- 杂环化合物合成: 它作为各种杂环化合物的合成中间体,包括 1,2,4-三唑和吡唑,突出了它在创建具有广泛作用谱的生物活性物质中的作用 (Hotsulia & Fedotov, 2019)。

- 聚合物负载合成: 该化合物在聚合物负载合成中起着重要作用,尤其是在使用 1,3-恶唑啉-5-醇盐作为中间体合成 1,2,4-三唑时,展示了它在组合化学中的用途 (Samanta & Yli-Kauhaluoma, 2005)。

光物理化学

- 显色和荧光研究: 它的衍生物被用于光物理研究,例如研究对 Hg2+ 等金属离子的显色反应,为水溶液中选择性探针的开发做出了重大贡献 (Li et al., 2018)。

治疗研究

- 抗菌剂: 5-甲基-2-苯基-2H-1,2,3-三唑-4-羧酸甲酯的衍生物已被合成并表征为潜在的抗菌剂,表明其在药物研究中的相关性 (Bhat et al., 2016)。

晶体学

- 晶体结构分析: 其衍生物的晶体结构已被研究,提供了分子相互作用的见解,并有助于开发活性 α-糖苷酶抑制剂 (Gonzaga et al., 2016)。

属性

IUPAC Name |

methyl 5-methyl-2-phenyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)13-14(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHCIHCDLVYSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378990 |

Source

|

| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |

CAS RN |

7673-93-0 |

Source

|

| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)